

Crystallization methods for 8-Chloro-3-methoxyquinolin-2(1H)-one

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Compound of Interest

Compound Name: 8-Chloro-3-methoxyquinolin-2(1H)-one
Cat. No.: B15333950

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Executive Summary & Molecular Context

This technical guide details the isolation and purification of **8-Chloro-3-methoxyquinolin-2(1H)-one** (hereafter referred to as 8-Cl-3-MeO-Q). This scaffold is a critical intermediate in the synthesis of type-II kinase inhibitors and receptor modulators. The presence of the chlorine atom at the C8 position introduces steric bulk and lipophilicity, while the C3-methoxy group acts as an electron-donating moiety that significantly influences crystal packing via

-stacking interactions.

Key Challenges:

- **Lactam-Lactim Tautomerism:** While the 2(1H)-one (lactam) form is thermodynamically preferred in the solid state, the compound can exist in equilibrium with the 2-hydroxy (lactim) form in solution. Controlled crystallization is required to lock the desired polymorph.
- **Regioisomeric Impurities:** Depending on the synthesis route (e.g., cyclization of o-chloroanilines), 6-chloro isomers may be present.

- Solubility Profile: The rigid bicyclic structure leads to high lattice energy, resulting in poor solubility in standard non-polar solvents.[1]

Physicochemical Profiling & Solubility Data

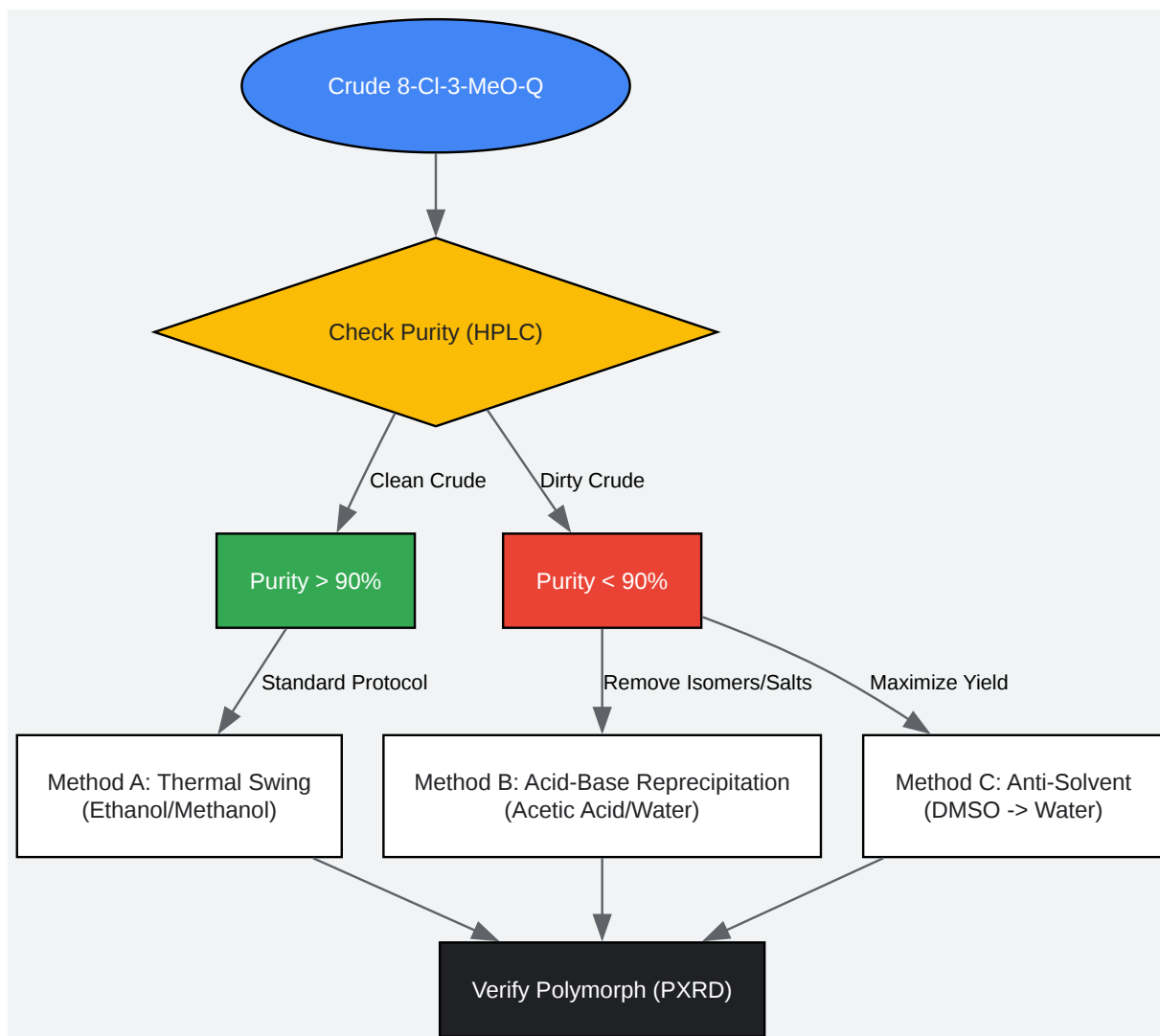
Before initiating crystallization, the solubility profile must be established to determine the metastable zone width (MSZW).[1] The following data represents the saturation behavior of the quinolinone class.

Table 1: Solubility Profile of 8-Cl-3-MeO-Q (Estimated at 1 atm)

Solvent System	Solubility (25°C)	Solubility (Reflux)	Classification	Application
DMSO	High (>100 mg/mL)	N/A	Good Solvent	Initial dissolution / Anti-solvent methods
DMF	High (>80 mg/mL)	N/A	Good Solvent	Scale-up purification
Acetic Acid (Glacial)	Moderate	High	Good Solvent	Recrystallization (High Purity)
Ethanol (Abs.)	Low (<5 mg/mL)	Moderate (20-30 mg/mL)	Ideal Solvent	Primary Crystallization Solvent
Methanol	Low	Moderate	Alternative	Use if EtOH yield is low
Water	Insoluble	Insoluble	Anti-Solvent	Yield recovery
Chloroform	Low	Moderate	Specific	Small-scale crystal growth [1]

Crystallization Workflows (Logic Map)

The following decision tree illustrates the selection process for the appropriate crystallization protocol based on crude purity and yield requirements.



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Figure 1: Decision matrix for solvent system selection based on input material quality.

Detailed Experimental Protocols

Protocol A: Thermal Swing Recrystallization (Ethanol)

Best for: Final polishing of material with >90% purity. Promotes stable crystal lattice formation.

Mechanistic Insight: Ethanol acts as a proton donor/acceptor that can interact with the amide moiety, facilitating the organization of the 2(1H)-one dimers required for stable packing [2].

- Charge: Place 10.0 g of crude 8-Cl-3-MeO-Q into a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Slurry: Add 150 mL of Ethanol (Absolute). The mixture will likely remain a suspension at room temperature.
- Reflux: Heat the mixture to reflux (approx. 78°C).
 - Checkpoint: If the solid does not fully dissolve after 15 minutes of reflux, add Ethanol in 10 mL increments until a clear solution is obtained (Max volume: 250 mL).
 - Note: If particulates remain that are clearly inorganic salts (insoluble), perform a hot filtration.^[1]
- Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature on the stir plate (approx. 1°C/min cooling rate).
 - Nucleation Event: Turbidity should appear around 50-60°C.
- Aging: Once at room temperature, chill the flask in an ice bath (0-5°C) for 2 hours. This "ages" the crystals and maximizes yield.
- Isolation: Filter the crystals using a Buchner funnel.
- Wash: Wash the filter cake with 20 mL of cold Ethanol (-20°C).
- Drying: Dry under vacuum (50 mbar) at 45°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (DMSO/Water)

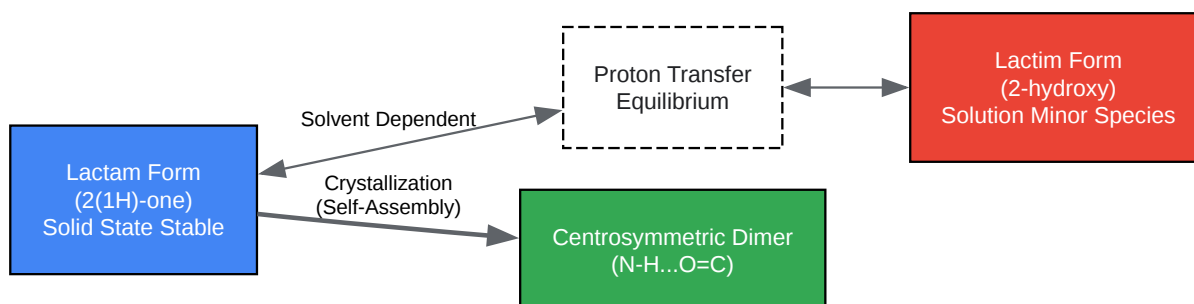
Best for: Low purity crude or initial isolation from reaction mixtures. High recovery but smaller particle size.^[1]

- Dissolution: Dissolve 10.0 g of crude material in 40 mL of DMSO at room temperature. Stir until fully dissolved.
 - Tip: Mild heating (40°C) can speed up dissolution.

- Filtration: Filter the solution through a 0.45 μm PTFE membrane to remove insoluble mechanical impurities.
- Precipitation: Place the DMSO solution in a beaker with vigorous stirring.
- Addition: Slowly add 120 mL of Deionized Water dropwise via an addition funnel over 30 minutes.
 - Observation: An off-white precipitate will form immediately.
 - Scientific Rationale: Water acts as a harsh anti-solvent, drastically increasing the supersaturation ratio ().^[1] Fast addition () leads to rapid nucleation and small crystals; slow addition () allows for better growth.
- Equilibration: Stir the slurry for 1 hour at room temperature.
- Isolation: Filter and wash copiously with water (to remove residual DMSO).
- Drying: Requires higher temperature drying (60°C under vacuum) due to the high boiling point of residual DMSO/Water.

Molecular Mechanism & Tautomerism

Understanding the hydrogen bonding network is crucial for troubleshooting "oiling out" or polymorph issues.



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Figure 2: Tautomeric equilibrium and the formation of stable dimers during crystallization.

In the solid state, quinolin-2-ones typically form centrosymmetric dimers via dual N-H...O=C hydrogen bonds [3]. The 3-methoxy group aids in planar stacking but prevents alternative H-bonding at the C3 position. Protocol A promotes this dimerization, whereas rapid precipitation (Protocol B)[1] may trap the molecule in metastable states.

Troubleshooting & Quality Control

Issue	Probable Cause	Corrective Action
Oiling Out	Temperature dropped too fast; Impurities lowered melting point.	Re-heat to reflux. Add seed crystals at the cloud point. Cool slower (0.5°C/min).
Yellow Coloration	Oxidation products or Aniline carryover.	Recrystallize from Acetic Acid with activated carbon treatment.
Low Yield	Product too soluble in Ethanol.	Switch to Methanol or use a binary solvent (EtOH:Water 90:10).
Hygroscopicity	Residual DMSO or salt formation.	Verify pH of slurry is neutral. Ensure thorough washing with water if Method B was used.

References

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- Jain, N., et al. (2011).[1] "3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one." Acta Crystallographica Section E, 68(Pt 1), o3198.[1][2] [Link](#)

- Context: Validates the N-H...O hydrogen bonding network in 8-methoxyquinolin-2-ones.
- PubChem Compound Summary. "8-chloroquinolin-2(1H)-one." [3] National Center for Biotechnology Information. [Link](#) [3]
- Context: General physicochemical properties and tautomer stability d
- Sigma-Aldrich. "8-Chloro-7-methoxyquinolin-2(1H)-one Product Sheet." [Link](#)
- Context: Handling and storage safety data for chloro-methoxy-quinolinone isomers.

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